A Comprehensive Technical Guide to Diethyl 1-Naphthylmethylphosphonate (CAS: 53575-08-9)
A Comprehensive Technical Guide to Diethyl 1-Naphthylmethylphosphonate (CAS: 53575-08-9)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of Diethyl 1-Naphthylmethylphosphonate, an important organophosphorus compound. It serves as a critical intermediate in organic synthesis, with significant potential in the development of novel pharmaceuticals, agrochemicals, and materials. This document details its chemical identity, physicochemical properties, and established synthesis protocols, with a focus on the underlying reaction mechanisms. Furthermore, it explores the compound's reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction, and discusses its potential biological and industrial applications based on the activities of structurally related phosphonates. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile reagent.
Introduction and Chemical Identity
Organophosphonates are a class of organic compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are synthetic analogues of naturally occurring phosphates, but the substitution of a P-O-C linkage with a robust P-C bond confers significantly greater stability against enzymatic and chemical hydrolysis. This inherent stability has made phosphonates, and their derivatives, cornerstones in medicinal chemistry and materials science.
Diethyl 1-Naphthylmethylphosphonate (CAS: 53575-08-9) is a prominent member of this class, featuring a naphthylmethyl group attached to the phosphorus atom. This structural motif combines the reactivity of the phosphonate moiety with the unique steric and electronic properties of the naphthalene ring system, making it a valuable building block in synthetic chemistry.[1]
| Identifier | Value | Source |
| IUPAC Name | Diethyl (naphthalen-1-ylmethyl)phosphonate | [2] |
| CAS Number | 53575-08-9 | [2] |
| Molecular Formula | C₁₅H₁₉O₃P | [2] |
| Molecular Weight | 278.28 g/mol | [2] |
| Synonyms | 1-(Diethoxyphosphorylmethyl)naphthalene, (1-Naphthylmethyl)phosphonic acid diethyl ester | [2] |
Physicochemical Properties
Understanding the physical and chemical properties of Diethyl 1-Naphthylmethylphosphonate is essential for its proper handling, storage, and application in experimental setups. It is a colorless liquid under standard conditions.[1]
| Property | Value | Source |
| Appearance | Colorless Liquid | [1] |
| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [1] |
| Boiling Point | 202-205 °C @ 0.2 mmHg | [1] |
| Flash Point | 205-206 °C @ 5 mmHg | [1] |
| Refractive Index | 1.564 - 1.568 | [1] |
| Storage Conditions | Room Temperature, Cool, Dry Place | [1] |
Expert Insight: The high boiling point and flash point indicate low volatility, which simplifies handling under standard laboratory conditions. It should be stored away from strong oxidizing agents and moisture to prevent degradation.[1] The phosphonate ester linkage, while more stable than a phosphate ester, can still be susceptible to hydrolysis under harsh acidic or basic conditions.
Synthesis and Mechanism
The primary and most efficient method for synthesizing alkylphosphonates like Diethyl 1-Naphthylmethylphosphonate is the Michaelis-Arbuzov reaction .[3][4] This reaction is a cornerstone of organophosphorus chemistry, forming a P-C bond through the reaction of a trialkyl phosphite with an alkyl halide.[5]
The reaction proceeds via a two-step mechanism:
-
Sₙ2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of an alkyl halide (in this case, 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene), displacing the halide and forming a phosphonium salt intermediate.[3]
-
Dealkylation: The displaced halide anion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final phosphonate product and a volatile ethyl halide byproduct.[3][4]
Representative Synthesis Protocol
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction suitable for producing Diethyl 1-Naphthylmethylphosphonate.[6]
Materials:
-
1-(Bromomethyl)naphthalene (1.0 eq)
-
Triethyl phosphite (1.2 eq)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from hydrolyzing the phosphite reagent.
-
Reaction: Charge the flask with 1-(bromomethyl)naphthalene and triethyl phosphite.
-
Heating: Heat the neat (solvent-free) reaction mixture to 150-160 °C under a gentle flow of nitrogen. The ethyl bromide byproduct, being volatile, will distill from the reaction mixture, helping to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy by observing the disappearance of the triethyl phosphite signal (
+140 ppm) and the appearance of the phosphonate product signal (+20-30 ppm). -
Completion: The reaction is typically complete within 2-4 hours.
-
Purification: After cooling the mixture to room temperature, purify the crude product by vacuum distillation to remove any unreacted starting material and obtain the pure Diethyl 1-Naphthylmethylphosphonate.
Self-Validation and Trustworthiness: The success of the synthesis is validated by the physical removal of the ethyl bromide byproduct and confirmed through spectroscopic analysis of the final product. The purity is ensured by vacuum distillation, a standard and reliable method for high-boiling liquids.[7]
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following are the expected spectroscopic signatures for Diethyl 1-Naphthylmethylphosphonate.
-
³¹P NMR: This is the most definitive technique. A single resonance is expected in the range of +20 to +30 ppm (relative to 85% H₃PO₄), characteristic of an alkyl phosphonate.
-
¹H NMR:
-
Naphthyl Protons: A complex multiplet pattern between 7.4-8.2 ppm integrating to 7H.
-
Ethoxy -CH₂-: A multiplet (doublet of quartets) around 4.0-4.2 ppm integrating to 4H, due to coupling with both the methyl protons (³JHH) and the phosphorus atom (³JHP).
-
Methylene Bridge -CH₂-P: A doublet around 3.5-3.7 ppm integrating to 2H. The splitting is caused by coupling to the phosphorus atom (²JHP ≈ 22 Hz).
-
Ethoxy -CH₃: A triplet around 1.2-1.4 ppm integrating to 6H, due to coupling with the adjacent methylene protons (³JHH).
-
-
¹³C NMR: PubChem lists available ¹³C NMR data.[2] Key expected signals include:
-
Aromatic Carbons: Multiple signals in the 124-134 ppm range.
-
Ethoxy -CH₂-: A doublet around 62 ppm (²JCP ≈ 6-7 Hz).
-
Methylene Bridge -CH₂-P: A large doublet around 34 ppm (¹JCP ≈ 140 Hz).
-
Ethoxy -CH₃: A doublet around 16 ppm (³JCP ≈ 5-6 Hz).
-
-
IR Spectroscopy: Characteristic strong absorption bands are expected for the P=O stretch (1240-1260 cm⁻¹) and the P-O-C stretch (1020-1050 cm⁻¹).
Reactivity and Applications in Synthesis
The primary utility of Diethyl 1-Naphthylmethylphosphonate is as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction .[8][9] This reaction is a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[10]
The HWE reaction involves:
-
Deprotonation: A strong base (e.g., NaH, NaOEt) removes the acidic proton from the carbon adjacent to the phosphorus atom (the methylene bridge), creating a resonance-stabilized phosphonate carbanion.[8]
-
Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking an aldehyde or ketone to form a tetrahedral intermediate.[9]
-
Elimination: This intermediate rearranges and collapses to form an oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble dialkyl phosphate byproduct.[11] The easy removal of this byproduct is a significant advantage over the Wittig reaction.[10]
Sources
- 1. chembk.com [chembk.com]
- 2. Diethyl P-(1-naphthalenylmethyl)phosphonate | C15H19O3P | CID 101271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 11. m.youtube.com [m.youtube.com]
